![molecular formula C19H21N3O3S B2448658 4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380062-57-5](/img/structure/B2448658.png)
4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
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Description
4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile, also known as PZQ, is a chemical compound that has been extensively studied for its potential use as an anthelmintic drug. It has shown promising results in treating parasitic infections caused by flatworms, specifically schistosomiasis.
Scientific Research Applications
Biological Activity and Receptor Agonism
- Compounds similar to 4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile have been evaluated for their biological activity, particularly on the human beta(3)-adrenergic receptor (AR). Such compounds, including novel (4-piperidin-1-yl)-phenyl sulfonamides, showed potent full agonist activity at the beta(3) receptor, indicating their potential application in the study of AR-related biological processes (Hu et al., 2001).
Synthesis and Antimicrobial Properties
- Research on derivatives of compounds structurally related to 4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile, such as N-substituted derivatives, has shown that these compounds exhibit moderate to potent antibacterial activities. This highlights their potential utility in antimicrobial studies (Khalid et al., 2016).
Structural Analysis and Molecular Interactions
- Further research has involved the X-ray crystal structural analysis of solvates of sulfapyridine, a compound closely related to 4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile. These studies provide insights into the molecular conformations and intermolecular interactions, essential for understanding the physicochemical properties of these compounds (Pratt et al., 2011).
properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-3-2-10-21-19(15)25-14-17-8-11-22(12-9-17)26(23,24)18-6-4-16(13-20)5-7-18/h2-7,10,17H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLRTAPWZUTHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile |
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